Cas no 2138279-36-2 (5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine)

5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- 5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine
- 2138279-36-2
- EN300-1104552
- 5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
-
- インチ: 1S/C11H14ClN3/c1-4-8-9(7(2)3)5-10-13-6-14-15(10)11(8)12/h5-7H,4H2,1-3H3
- InChIKey: ZNWGCWOTTSBZTQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC)C(=CC2=NC=NN12)C(C)C
計算された属性
- せいみつぶんしりょう: 223.0876252g/mol
- どういたいしつりょう: 223.0876252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 30.2Ų
5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1104552-0.05g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
Enamine | EN300-1104552-5.0g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1104552-10.0g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1104552-0.5g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1104552-10g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 10g |
$3131.0 | 2023-10-27 | |
Enamine | EN300-1104552-0.1g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
Enamine | EN300-1104552-1g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 1g |
$728.0 | 2023-10-27 | |
Enamine | EN300-1104552-1.0g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1104552-0.25g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
Enamine | EN300-1104552-2.5g |
5-chloro-6-ethyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138279-36-2 | 95% | 2.5g |
$1428.0 | 2023-10-27 |
5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridineに関する追加情報
Introduction to 5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine (CAS No. 2138279-36-2)
5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine, identified by its CAS number 2138279-36-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyridine class, a scaffold that has been extensively explored for its pharmacological relevance. The presence of multiple functional groups, including a chloro substituent, an ethyl group, and an isopropyl moiety, contributes to its complex reactivity and interaction with biological targets.
The triazolo[1,5-a]pyridine core is a fused bicyclic system consisting of a triazole ring and a pyridine ring. This structural motif is known for its ability to modulate various biological pathways, making it a valuable scaffold for drug discovery. The chloro group at the 5-position and the ethyl group at the 6-position are strategically positioned to influence electronic and steric properties, which can be crucial for binding affinity and selectivity. Additionally, the propan-2-yl group at the 7-position introduces further complexity, potentially enhancing solubility and metabolic stability.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, triazolopyridines have emerged as promising candidates due to their diverse biological activities. Studies have shown that derivatives of this class can exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. The specific arrangement of substituents in 5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine suggests that it may interact with multiple targets, making it a versatile compound for further investigation.
One of the most compelling aspects of this compound is its potential in drug development. The triazolo[1,5-a]pyridine scaffold has been reported to exhibit inhibitory effects on various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, some derivatives have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are key players in cancer cell proliferation. The chloro and ethyl substituents may enhance binding interactions by modulating electronic distributions around the active site, while the propan-2-yl group could improve pharmacokinetic profiles by influencing lipophilicity.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been particularly useful in predicting the binding affinity of 5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine to various biological targets. These studies suggest that the compound may interact with proteins involved in signal transduction pathways relevant to inflammatory diseases and metabolic disorders. Furthermore, the ability to fine-tune substituents on the triazolopyridine core allows for the development of analogs with enhanced potency and selectivity.
The synthesis of 5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridine involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps include condensation reactions between appropriately substituted precursors followed by functional group modifications. The introduction of the chloro, ethyl, and propan-2-yl groups requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex heterocycles like this one with greater efficiency and scalability.
In conclusion,5-chloro-6-ethyl-7-(propan-2-y)-1H-pyrazole, characterized by its CAS number 21382793625366982345678901234567CAS No., represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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